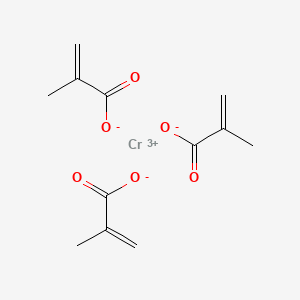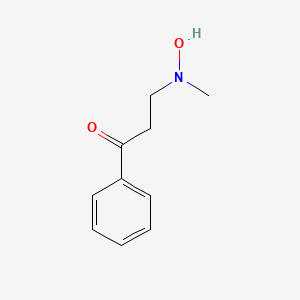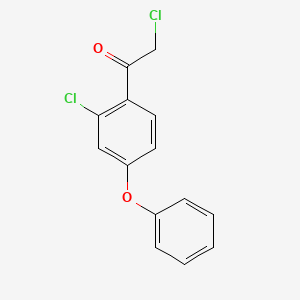
Dihexyltin dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihexyltin dichloride is an organotin compound with the molecular formula C12H26Cl2Sn It is a member of the organotin family, which consists of tin atoms bonded to organic groups
Méthodes De Préparation
Dihexyltin dichloride can be synthesized through several methods. One common synthetic route involves the reaction of hexylmagnesium bromide with tin tetrachloride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
SnCl4+2C6H13MgBr→(C6H13)2SnCl2+2MgBrCl
In industrial settings, this compound can be produced through the direct reaction of hexyl chloride with metallic tin in the presence of a catalyst. This method is advantageous due to its simplicity and cost-effectiveness.
Analyse Des Réactions Chimiques
Dihexyltin dichloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dihexyltin oxide. This reaction typically requires an oxidizing agent such as hydrogen peroxide.
Reduction: Reduction of this compound can yield dihexyltin hydride. Common reducing agents include lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions with nucleophiles. For example, reacting with sodium methoxide can produce dihexyltin dimethoxide.
The major products formed from these reactions depend on the reagents and conditions used. For instance, oxidation with hydrogen peroxide yields dihexyltin oxide, while reduction with lithium aluminum hydride produces dihexyltin hydride.
Applications De Recherche Scientifique
Dihexyltin dichloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: this compound has been studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research has explored its potential use in anticancer therapies due to its ability to interact with cellular components.
Industry: It is used in the production of tin-based catalysts and stabilizers for plastics.
Mécanisme D'action
The mechanism of action of dihexyltin dichloride involves its interaction with cellular components. It can bind to proteins and enzymes, altering their function. This interaction can disrupt cellular processes, leading to various biological effects. The compound’s ability to form stable complexes with biomolecules is a key factor in its mechanism of action.
Comparaison Avec Des Composés Similaires
Dihexyltin dichloride can be compared with other organotin compounds such as diphenyltin dichloride and dibutyltin dichloride. While all these compounds share a common tin center, their chemical properties and applications differ due to the nature of the organic groups attached to the tin atom.
Diphenyltin dichloride: This compound has phenyl groups attached to the tin atom, making it more aromatic and less reactive in certain chemical reactions compared to this compound.
Dibutyltin dichloride: With butyl groups attached, this compound is more commonly used as a catalyst in industrial processes.
The uniqueness of this compound lies in its hexyl groups, which provide a balance between reactivity and stability, making it suitable for a variety of applications.
References
Propriétés
Numéro CAS |
2767-41-1 |
|---|---|
Formule moléculaire |
C12H26Cl2Sn |
Poids moléculaire |
359.9 g/mol |
Nom IUPAC |
dichloro(dihexyl)stannane |
InChI |
InChI=1S/2C6H13.2ClH.Sn/c2*1-3-5-6-4-2;;;/h2*1,3-6H2,2H3;2*1H;/q;;;;+2/p-2 |
Clé InChI |
AXQSJCWCXATTNE-UHFFFAOYSA-L |
SMILES canonique |
CCCCCC[Sn](CCCCCC)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


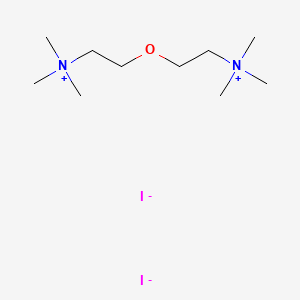
![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13804818.png)
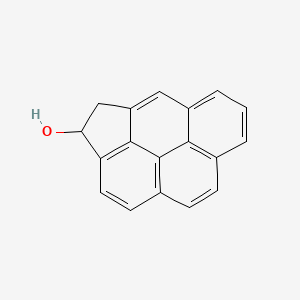
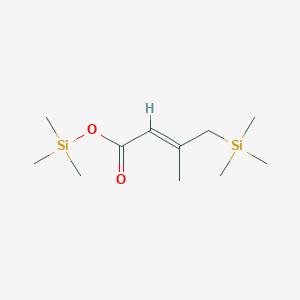
![Benzonitrile,4-[2-(trans-4-propylcyclohexyl)ethyl]-](/img/structure/B13804829.png)
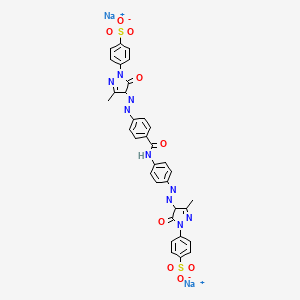
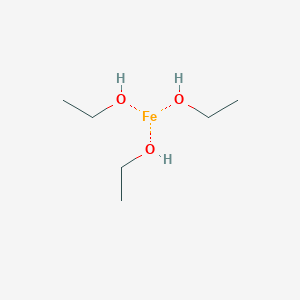
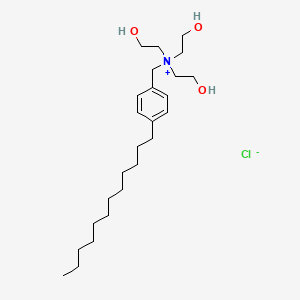
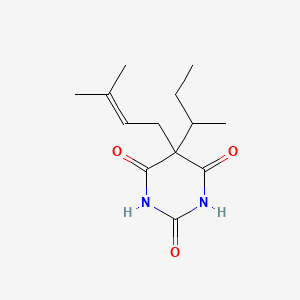
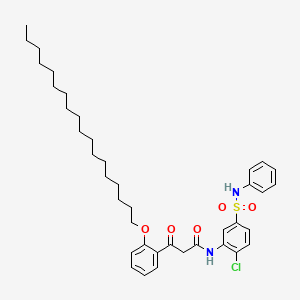
![4-[(4-chlorophenyl)methyl]isoquinoline-6,7-diol;methanesulfonic acid](/img/structure/B13804862.png)
